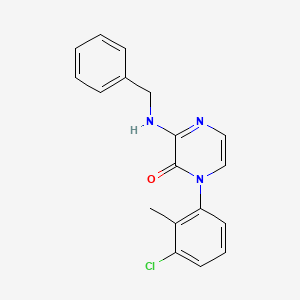

![molecular formula C19H18F3N5O B2715537 4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1211622-91-1](/img/structure/B2715537.png)

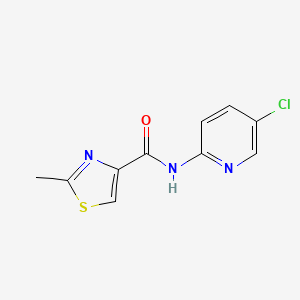

4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide” is a complex organic molecule. It has been mentioned in the context of various studies, including those related to organic light-emitting diodes (OLEDs) and cancer research .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of coumarin-benzimidazole derivatives was synthesized by reacting appropriate starting materials . Another study reported the synthesis of new low band gap D–A structured conjugated polymers, based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole .Chemical Reactions Analysis

The compound has been used in the synthesis of various other compounds. For example, it has been used as a primary ligand in the synthesis of phosphorescent Ir(III) complexes .Aplicaciones Científicas De Investigación

Anticancer Agent

Specific Scientific Field

Cancer research and drug development.

4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide

(referred to as BIPP) is a newly synthesized piperazine derivative. While piperazines are typically used as anti-helminthic or antibiotic agents for treating parasitic worm or microbial infections, BIPP shows promise as a novel anticancer agent.

Methods of Application

Researchers have investigated the effect of BIPP on two leukemia cell lines: U937 (monocytic leukemia) and K562 (erythroleukemia). They compared BIPP with the histone deacetylase (HDAC) inhibitor sodium butyrate. The following methods were employed:

Results

Low Band Gap Conjugated Polymers

Specific Scientific Field

Materials science and organic electronics.

Summary

BIPP derivatives have been incorporated into low band gap conjugated polymers. These polymers exhibit a donor-acceptor (D–A) structure, with BIPP as an acceptor unit and benzo[1,2-b;3,4-b′]dithiophene as a donor unit. These materials are designed for applications in organic photovoltaics and other optoelectronic devices .

Regiocontrolled Synthesis of Substituted Imidazoles

Specific Scientific Field

Organic synthesis and medicinal chemistry.

Summary

Imidazoles play a crucial role in functional molecules used in various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have focused on constructing specific bonds during imidazole formation. These heterocycles find use in pharmaceuticals, agrochemicals, and materials science .

Antimicrobial Agents

Specific Scientific Field

Microbiology and drug discovery.

Summary

BIPP derivatives, specifically 4-((1H-benzo[d]imidazol-2-yl)methoxy)coumarin derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds may serve as potential agents against microbial infections .

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O/c20-19(21,22)13-5-1-2-6-14(13)25-18(28)27-11-9-26(10-12-27)17-23-15-7-3-4-8-16(15)24-17/h1-8H,9-12H2,(H,23,24)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSNXYLOCNEDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

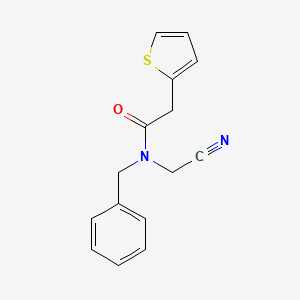

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2715457.png)

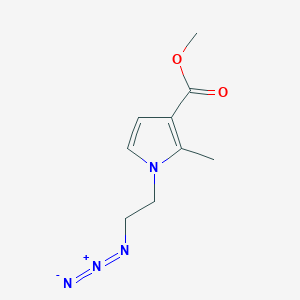

![6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2715459.png)

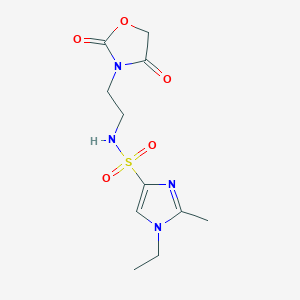

![7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2715460.png)

![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2715470.png)

![3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2715474.png)

![(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2715475.png)

![2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2715476.png)

![5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B2715477.png)